molecular formula C14H18ClIN4O2 B560516 AF-353 hydrochloride CAS No. 927887-18-1

AF-353 hydrochloride

Cat. No.: B560516
CAS No.: 927887-18-1
M. Wt: 436.67 g/mol
InChI Key: QRBBKDZPXABQPE-UHFFFAOYSA-N
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Description

AF-353 hydrochloride (Ro-4) is a potent and selective negative allosteric modulator of P2X3 and P2X2/3 purinergic receptors, which are ATP-gated ion channels implicated in chronic pain, overactive bladder (OAB), and sensory disorders. With a molecular formula of C₁₄H₁₇IN₄O₂·HCl and a molecular weight of 436.68, AF-353 exhibits nanomolar potency, demonstrating pIC₅₀ values of 8.0 for human P2X3 and 7.3 for P2X2/3 receptors . It effectively blocks agonist-induced Ca²⁺ influx and inward currents in recombinant receptor-expressing cell lines at concentrations ranging from 10 nM to 1 µM .

Pharmacokinetically, AF-353 has a short half-life (t₁/₂ = 1.63 hours), reaches maximum plasma concentration (Tₘₐₓ) within 30 minutes, and shows high brain penetration (brain-to-plasma ratio = 6), making it suitable for central nervous system (CNS)-related applications . Preclinical studies highlight its efficacy in normalizing bladder dysfunction in OAB models by downregulating P2X3 receptor expression in the bladder and spinal cord . Additionally, AF-353 has been repurposed as a universal bitter taste blocker, temporarily inhibiting P2X2/3-mediated taste signaling without affecting non-gustatory oral sensations .

Preparation Methods

Chemical Structure and Key Features of AF-353 Hydrochloride

This compound (C₁₄H₁₇IN₄O₂·HCl, molecular weight 436.7) features a diaminopyrimidine core with distinct substituents: a methoxy group, an isopropyl chain, an iodine atom, and a hydrochloride counterion . The canonical SMILES representation (COC1=CC(C(C)C)=C(OC2=C(N)N=C(N)N=C2)C=C1I.Cl) highlights its stereoelectronic configuration, which is critical for P2X3/P2X2/3 receptor antagonism . The iodine atom at the para position of the benzene ring and the diaminopyrimidine moiety are central to its binding affinity and selectivity .

Synthetic Routes to this compound

Core Diaminopyrimidine Scaffold Construction

The synthesis begins with the formation of the diaminopyrimidine core, a process detailed by Carter et al. (2009) . Key steps include:

  • Condensation Reactions : Reacting 2,4,6-triaminopyrimidine with methylating agents to introduce methoxy groups at specific positions.

  • Halogenation : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) to install the iodine substituent .

  • Isopropyl Group Introduction : Alkylation or Friedel-Crafts acylation to attach the isopropyl chain, followed by reduction to achieve the final substituent .

These steps are optimized for yield and purity, with intermediates characterized via HPLC and mass spectrometry .

Final Coupling and Salt Formation

The diaminopyrimidine intermediate undergoes nucleophilic aromatic substitution with a halogenated benzene derivative to form the complete backbone. The final step involves treating the free base with hydrochloric acid in anhydrous ethanol to yield this compound . Critical parameters include:

  • Reaction Temperature : 0–5°C to prevent decomposition.

  • Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete salt formation .

Optimization of Synthetic Conditions

Radioligand Synthesis for Binding Studies

Tritium-labeled AF-353 ([³H]-AF-353) was synthesized to study receptor binding kinetics . The process involved:

  • Catalytic Tritiation : Exchanging stable hydrogen atoms with tritium using palladium-catalyzed reactions.

  • Purification : HPLC with radiochemical detection confirmed >97% purity .

This labeled compound enabled precise measurement of binding affinities (Kₐ = 1.7–140 nM for P2X3 and 1.3–660 nM for P2X2/3) .

Improving Metabolic Stability

Structure-activity relationship (SAR) studies revealed that replacing the 2-methyl group with a trifluoromethyl group enhanced metabolic stability . For example:

DerivativeMetabolic Stability (Human % remaining)
2-Methyl9.0 ± 1.5
2-CF₃81.4 ± 1.9

This modification reduced hepatic clearance, making AF-353 suitable for oral administration .

Analytical Characterization and Quality Control

Purity and Identity Confirmation

  • HPLC Analysis : Reverse-phase chromatography with UV detection (λ = 254 nm) confirmed >99% purity .

  • Mass Spectrometry : High-resolution MS validated the molecular ion peak at m/z 436.7 .

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verified substituent positions and salt formation .

Formulation Considerations for In Vivo Studies

Preparation of Stock Solutions

This compound requires solubilization in DMSO followed by dilution in physiological buffers . A typical protocol includes:

ParameterValue
Stock Concentration10 mM in DMSO
Working Dilution1–100 µM in PBS
Storage-80°C, aliquoted

In Vivo Administration

For rodent studies, AF-353 is administered orally (32.9% bioavailability) or intravenously, with pharmacokinetic parameters including:

  • Half-Life : 1.63 hours (rat).

  • Plasma Clearance : 5.2 mL/min/kg .

Chemical Reactions Analysis

AF-353 (hydrochloride) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Characteristics

AF-353 exhibits high potency and selectivity for P2X3 and P2X2/3 receptors, with pIC50 values ranging from 7.3 to 8.5 for both human and rat receptors. Its antagonism is characterized as non-competitive, meaning it inhibits receptor activation by ATP without directly competing for the binding site. This property is crucial for its application in pain-related disorders where ATP plays a significant role in pain signaling pathways .

Key Pharmacokinetic Parameters:

  • Oral Bioavailability: Approximately 32.9%
  • Half-Life: 1.63 hours
  • Protein Binding: 98.2% .

Applications in Pain Research

AF-353 is primarily utilized in preclinical studies to investigate the role of P2X receptors in pain mechanisms. Its ability to inhibit P2X3 receptors has been shown to reduce arterial pressure and normalize hyper-reflexia in models of hypertension, suggesting potential applications in managing chronic pain conditions linked to sympathetic overactivity .

Case Studies

  • Pain Management in Animal Models:
    • In studies involving rats, AF-353 demonstrated significant efficacy in reducing pain responses associated with inflammatory conditions. The compound's selective antagonism of P2X3 receptors contributed to decreased nociceptive signaling, highlighting its potential as a therapeutic agent for chronic pain management .
  • Taste Modulation:
    • Recent research has explored the use of AF-353 in modulating taste perception. In human trials, rinsing the mouth with AF-353 suppressed bitter taste responses, indicating potential applications in managing taste aversions or enhancing palatability of medications .

Comparative Efficacy

The following table summarizes the comparative efficacy of AF-353 against other known P2X receptor antagonists:

CompoundReceptor TargetpIC50 ValueMechanismOral Bioavailability
AF-353P2X3/P2X2/37.3 - 8.5Non-competitive32.9%
A-317491P2X3~7.0CompetitiveNot specified
TNP-ATPP2X1/P2X3~7.5CompetitiveNot specified

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

Table 1: Key Pharmacological Properties of AF-353 and Analogous P2X Antagonists

Compound Target(s) IC₅₀/pIC₅₀ Selectivity Key Applications
AF-353 P2X3/P2X2/3 8.0 (P2X3), 7.3 (P2X2/3) High for P2X3 over P2X2/3 Chronic pain, OAB, taste blockade
Gefapixant P2X3/P2X2/3 0.03 µM (P2X3), 0.25 µM (P2X2/3) Moderate selectivity for P2X3 Refractory chronic cough
AF-219 P2X3/P2X2/3 ~30 nM (P2X3), 100–250 nM (P2X2/3) Species-dependent potency variations Phase III trials for chronic cough
AF-792 (RO-51) P2X3/P2X2/3 Discrepant human vs. rat data Lower potency in humans vs. rats Preclinical studies
A-317491 P2X3/P2X2/3 22 nM (P2X3) Competitive antagonist Inflammatory pain models
Eliapixant (BAY 1817080) P2X3 8 nM High selectivity for P2X3 Chronic cough, neuropathic pain
A 438079 P2X7 pIC₅₀ = 6.9 Competitive P2X7 antagonist Neuroinflammation, autoimmune diseases

Key Findings:

Potency and Selectivity: AF-353 and AF-219 share structural similarities as diaminopyrimidine derivatives but differ in species specificity. AF-353 shows consistent potency across human and rat P2X3 receptors (IC₅₀ = 8.7–8.9 nM), whereas AF-219 exhibits variability in human vs. rat models . Gefapixant, though less potent than AF-353 (IC₅₀ = 0.03 µM vs. 3.16 nM), binds at a distinct allosteric site near the ATP-binding pocket, as revealed by X-ray crystallography .

Mechanistic Insights: Mutagenesis studies show that residues G201 and L203 in the P2X3 receptor are critical for AF-353 binding. Substitutions (e.g., G201A) reduce antagonistic effects by >50%, highlighting structural dependencies . Unlike competitive antagonists (e.g., TNP-ATP), AF-353 and gefapixant act non-competitively, with IC₅₀ values independent of ATP concentration .

Gefapixant has a longer half-life (~7 hours) compared to AF-353 (1.63 hours), favoring once-daily dosing in clinical settings .

Therapeutic Applications :

  • AF-353 uniquely serves dual roles: preclinical studies validate its efficacy in bladder dysfunction and neuropathic pain, while clinical trials explore its utility in taste modulation .
  • Eliapixant, a newer P2X3 antagonist, shows promise in chronic cough with fewer taste-related side effects compared to gefapixant .

Biological Activity

AF-353 hydrochloride is a novel compound recognized for its potent antagonistic effects on the P2X3 and P2X2/3 receptors. These receptors, part of the purinergic receptor family, are implicated in various pain-related conditions due to their role in mediating pain signaling pathways. This article provides a comprehensive examination of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

AF-353 functions primarily as a dual antagonist for the P2X3 and P2X2/3 receptors. It inhibits ATP-induced intracellular calcium flux and inward currents in cells expressing these receptors. The antagonistic potency of AF-353 has been quantified using various methods such as radioligand binding assays and whole-cell voltage-clamp electrophysiology.

Potency and Selectivity

The potency of AF-353 against human and rat P2X3 receptors has been characterized by the following parameters:

Receptor Type pIC50 Value IC50 (nM)
Human P2X38.0~10
Rat P2X38.0~10
Human P2X2/37.3~50

AF-353 demonstrates high selectivity, with minimal effects on other P2X channels and various other receptors, enzymes, and transporter proteins at concentrations up to 300-fold higher than those required for effective antagonism .

Pharmacokinetics

AF-353 exhibits favorable pharmacokinetic properties:

  • Oral Bioavailability : 32.9%
  • Half-Life : 1.63 hours
  • Protein Binding : 98.2% free fraction in plasma

These characteristics suggest that AF-353 is well-suited for in vivo studies targeting pain-related disorders .

In Vitro Studies

In vitro experiments have confirmed that AF-353 effectively inhibits ATP-mediated responses in both human and rat models. For instance, studies indicated that AF-353 could significantly reduce calcium influx in response to α,β-meATP, a selective agonist for the P2X3 receptor .

Efficacy in Pain Models

AF-353 has been evaluated in several preclinical pain models to assess its therapeutic potential. In one notable study, AF-353 administration resulted in a significant reduction in pain behaviors associated with inflammatory pain models, highlighting its potential application in treating chronic pain conditions .

Comparative Analysis with Other Antagonists

When compared to other known P2X3 antagonists like A-317491 and TNP-ATP, AF-353 displayed a unique non-competitive inhibition mechanism, which may confer advantages in clinical settings by potentially reducing side effects associated with competitive antagonists .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of AF-353 hydrochloride, and how is its receptor selectivity determined experimentally?

this compound is a potent antagonist of P2X3 homomeric and P2X2/3 heteromeric receptors, with pIC50 values of 8.0 for human and rat P2X3 receptors and 7.3 for human P2X2/3 receptors . Receptor selectivity is assessed using recombinant cell lines expressing specific receptor subtypes. Intracellular Ca²⁺ flux assays and whole-cell patch-clamp electrophysiology are employed to measure inhibition of agonist-induced responses (e.g., α,β-MeATP-induced currents). Comparative analysis of concentration-response curves for different receptor subtypes validates selectivity .

Q. What in vitro methodologies are commonly employed to assess this compound's antagonistic activity?

Key in vitro methods include:

  • Calcium flux assays : Recombinant cells (e.g., HEK293) expressing human or rat P2X3/P2X2/3 receptors are loaded with Ca²⁺-sensitive fluorescent dyes. Agonist-induced Ca²⁺ influx is quantified via fluorometry, with AF-353 pre-incubated to determine inhibitory potency (IC50) .
  • Electrophysiology : Voltage-clamp recordings measure inward currents in response to α,β-MeATP (1–300 nM) in transfected cells. AF-353's inhibition is evaluated at varying concentrations (10 nM–1 µM) .

Q. What pharmacokinetic properties make this compound suitable for central nervous system (CNS) research?

AF-353 exhibits high oral bioavailability and brain penetration, with a brain-to-plasma ratio of 6. Its pharmacokinetic profile includes a short half-life (t₁/₂ = 1.63 hours) and rapid Tmax (30 minutes), enabling acute dosing studies in rodent models of neuropathic pain or bladder dysfunction .

Advanced Research Questions

Q. How can researchers differentiate between P2X3 homomeric and P2X2/3 heteromeric receptor-mediated effects in vivo?

  • Genetic models : Use P2X2 or P2X3 knockout mice to isolate receptor-specific contributions .
  • Pharmacological tools : Co-administer AF-353 with selective P2X2 antagonists (e.g., AZ10606120) to dissect heteromeric vs. homomeric effects .
  • Functional readouts : In cystometry, P2X3 homomeric receptors primarily modulate non-voiding contractions (NVCs), while P2X2/3 heteromers influence bladder compliance. Measure parameters like NVC frequency and peak pressure .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Dose optimization : Adjust dosing intervals (e.g., q.i.d. injections) to compensate for AF-353's short half-life .
  • Biomarker validation : Quantify receptor occupancy in target tissues (e.g., bladder or dorsal root ganglia) using radiolabeled AF-353 or ex vivo electrophysiology .
  • Species-specific considerations : Compare AF-353's pIC50 in human vs. rodent receptors to explain interspecies variability .

Q. What considerations are critical when designing chronic dosing regimens for AF-353 in rodent pain models?

  • Tolerability : Monitor for off-target effects (e.g., cardiovascular or respiratory changes) during prolonged exposure .
  • Pharmacodynamic endpoints : Use von Frey filaments for mechanical allodynia and Hargreaves tests for thermal hyperalgesia, correlating results with CSF drug levels .
  • Formulation stability : Prepare AF-353 in DMSO (105 mg/mL stock) with aliquots stored at -80°C to prevent hydrolysis .

Q. Methodological Tables

Table 1. Key Pharmacological Parameters of this compound

ParameterValue (Human)Value (Rat)MethodReference
P2X3 pIC508.08.0Ca²⁺ flux assay
P2X2/3 pIC507.3N/AWhole-cell patch-clamp
Brain-to-plasma ratio6.06.0LC-MS/MS pharmacokinetics
Half-life (t₁/₂)1.63 hours1.63 hoursPlasma concentration-time curve

Table 2. In Vivo Experimental Parameters for Bladder Dysfunction Studies

ParameterMeasurement TechniqueOutcome Post-AF-353 (10 mg/kg)Reference
Non-voiding contractions (NVCs)CystometryFrequency ↓ 60%
Peak bladder pressurePressure transducersNo significant change
EMG spike frequencyElectromyography (40–100 Hz)↓ 45% in MOR rats

Q. Synthesis and Characterization

Q. What synthetic routes yield this compound with high purity?

AF-353 is synthesized via a six-step process starting from 1-(2-hydroxy-5-methoxy)ethyl-1-ketone. Key steps include:

  • Nucleophilic substitution to form 2-(5-iodo-2-isopropyl-4-methoxyphenoxy)acetonitrile.
  • "One-pot" cyclization using Bredereck’s reagent, aniline hydrochloride, and guanidine carbonate. Final purification via column chromatography achieves >98% purity, confirmed by ¹H NMR and mass spectrometry (MS) .

Q. Data Interpretation and Reporting

Q. How should researchers address variability in electrophysiological data from AF-353 studies?

  • Signal processing : Apply a 2nd-order Butterworth filter to remove baseline noise in EMG recordings .
  • Statistical rigor : Use unpaired t-tests for vehicle vs. treatment comparisons and ANOVA for multi-group analyses (e.g., Sham vs. SCI models) .
  • Data transparency : Report raw traces (e.g., Ca²⁺ flux kinetics) in supplementary materials to validate quantitative summaries .

Properties

IUPAC Name

5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN4O2.ClH/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16;/h4-7H,1-3H3,(H4,16,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBBKDZPXABQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClIN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927887-18-1
Record name 927887-18-1
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Synthesis routes and methods

Procedure details

5-(5-Iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine A mixture of 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine (240 g, 0.60 mol) in 1.2 L of isopropanol was heated to 70° C. An aqueous solution of 6N HCl was added dropwise to the reaction mixture, and the slurry was heated to 75° C. for two hours. The slurry was cooled to 20° C. and aged. Precipitated solids were collected by filtration, washed with cold isopropanol, and dried in a vacuum oven (50° C., 24 inches Hg) to give 232 g of -(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine hydrochloride salt, 98% yield: m.p. 262.0-263.0 degrees C.; 1HNMR (DMSO) δ=1.2 (d, 6H), 3.1 (m, 1H), 3.85 (s, 3H), 6.95 (s, 1H), 7.25 (s, 1H), 7.45 (s, 1H), 7.6 (s, 2H), 8.25 (s, 1H), 8.6 (s, 1H), 11.9 (s, 1H).
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